Icmt-IN-39

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

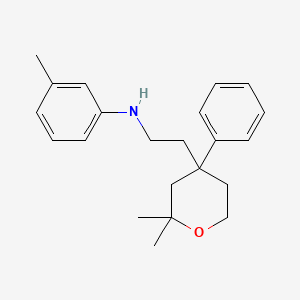

Molecular Formula |

C22H29NO |

|---|---|

Molecular Weight |

323.5 g/mol |

IUPAC Name |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-methylaniline |

InChI |

InChI=1S/C22H29NO/c1-18-8-7-11-20(16-18)23-14-12-22(19-9-5-4-6-10-19)13-15-24-21(2,3)17-22/h4-11,16,23H,12-15,17H2,1-3H3 |

InChI Key |

OOHOVJKNQNTSOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Critical Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Ras Protein Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras family of small GTPases are pivotal regulators of cellular signaling pathways that govern cell proliferation, differentiation, and survival. Their activity is intrinsically linked to their subcellular localization, a process orchestrated by a series of post-translational modifications. Isoprenylcysteine carboxyl methyltransferase (ICMT) catalyzes the final step in the processing of the C-terminal CaaX motif of Ras proteins: the methylation of the farnesylated or geranylgeranylated cysteine residue. This modification is crucial for the proper membrane association and subsequent signaling functions of Ras. This technical guide provides an in-depth exploration of the role of ICMT in Ras protein signaling pathways, offering a comprehensive overview of the underlying molecular mechanisms, quantitative data on its effects, and detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating Ras biology and exploring ICMT as a potential therapeutic target in Ras-driven cancers.

Introduction to Ras Post-Translational Modifications and the Role of ICMT

Ras proteins are synthesized as cytosolic precursors and must undergo a series of post-translational modifications to facilitate their anchoring to the inner leaflet of the plasma membrane, a prerequisite for their biological activity.[1][2] This multi-step process, often referred to as CaaX processing, involves three key enzymatic reactions that occur at the C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid).

The initial step is the covalent attachment of a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid lipid to the cysteine residue, a reaction catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively.[3] Following prenylation, the -aaX tripeptide is proteolytically cleaved by Ras-converting enzyme 1 (RCE1).[4]

The final and critical step is the carboxyl methylation of the now-exposed isoprenylcysteine residue. This reaction is exclusively catalyzed by Isoprenylcysteine Carboxyl Methyltransferase (ICMT), an integral membrane protein located in the endoplasmic reticulum.[4][5] ICMT utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to neutralize the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and enhancing the affinity of Ras for cellular membranes.[6][7]

ICMT-Mediated Regulation of Ras Subcellular Localization and Signaling

The carboxyl methylation of Ras by ICMT is a critical determinant of its subcellular localization and, consequently, its ability to engage with downstream effector proteins. Inhibition or genetic knockout of ICMT leads to the mislocalization of Ras proteins from the plasma membrane to endomembranes and the cytosol, thereby attenuating their signaling output.[8][9]

Isoform-Specific Dependence on ICMT

While all Ras isoforms (HRAS, NRAS, and KRAS4A/4B) are substrates for ICMT, their dependence on this modification for proper localization varies. Notably, NRAS exhibits a unique and profound requirement for ICMT-mediated methylation for its trafficking to the plasma membrane.[1][10][11] This heightened sensitivity is attributed to NRAS having only a single palmitoylation site as a secondary membrane anchor, making the hydrophobicity conferred by methylation more critical for stable membrane association.[10][12] In the absence of ICMT activity, NRAS accumulates in the Golgi apparatus and shows increased cytosolic localization.[1] In contrast, the localization of HRAS and KRAS isoforms is less affected by the loss of ICMT function, suggesting the presence of redundant or stronger secondary membrane targeting signals.[1]

Impact on Downstream Signaling Pathways

By controlling the subcellular localization of Ras, ICMT plays a crucial role in modulating the activation of key downstream signaling cascades, including the Raf/MEK/ERK (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Mislocalization of Ras away from the plasma membrane prevents its interaction with upstream activators and downstream effectors, leading to a dampening of these pro-proliferative and pro-survival signals.[13] However, some studies have shown that in certain contexts, the inactivation of ICMT may not significantly affect growth factor-stimulated phosphorylation of ERK and Akt, suggesting a more complex and context-dependent role for ICMT in signal transduction.[14]

Quantitative Data on ICMT Function and Inhibition

A quantitative understanding of ICMT's enzymatic activity and the efficacy of its inhibitors is paramount for both basic research and therapeutic development.

Table 1: Kinetic Parameters of Human ICMT

| Parameter | Substrate | Value | Reference |

| Mechanism | - | Ordered Sequential | [6][7] |

| Km (SAM) | S-adenosyl-L-methionine | 1.5 ± 0.3 µM | [6] |

| Km (BFC) | Biotin-S-farnesyl-L-cysteine | 2.8 ± 0.5 µM | [6] |

Data from in vitro enzyme kinetic assays.

Table 2: In Vitro Inhibitory Activity of ICMT Inhibitors

| Inhibitor | IC50 | Reference |

| Cysmethynil | 2.4 µM | [10] |

| UCM-1336 | 2 µM | [9][11][15] |

| Compound 8.12 | ~0.25 µM | [16] |

IC50 values represent the concentration of inhibitor required to reduce ICMT activity by 50% in in vitro assays.

Table 3: Effect of ICMT Knockout on Endogenous NRAS Localization

| Cell Line | Condition | Cytosolic NRAS (%) | Membrane-associated NRAS (%) | Reference |

| SKMEL28 | Wild-type | 58% | 42% | [1] |

| SKMEL28 | ICMT Knockout (sgICMT) | 86% | 14% | [1] |

Data obtained from subcellular fractionation followed by immunoblotting.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks and experimental procedures is essential for a comprehensive understanding of ICMT's role in Ras biology.

Caption: Post-translational processing of Ras proteins.

Caption: Major downstream signaling pathways of Ras.

Caption: Experimental workflow for studying ICMT inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ICMT and Ras signaling.

In Vitro ICMT Activity Assay

This assay measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a farnesylated substrate.

Materials:

-

Recombinant human ICMT

-

S-[methyl-3H]-adenosyl-L-methionine (3H-SAM)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) or other suitable substrate

-

Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0

-

20% Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, 3H-SAM (e.g., 720 nM), and the farnesylated substrate (e.g., 20 µM AGGC).[17]

-

Initiate the reaction by adding the cell lysate or purified ICMT enzyme.[17]

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).[17]

-

Stop the reaction by adding 20% TCA.[17]

-

Spot the reaction mixture onto filter paper and wash thoroughly with TCA to remove unincorporated 3H-SAM.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Calculate ICMT activity based on the amount of incorporated radioactivity over time.

Subcellular Fractionation for Ras Localization

This protocol describes the separation of cellular components into cytosolic and membrane fractions to assess the subcellular distribution of Ras proteins.

Materials:

-

Cultured cells

-

Fractionation buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Ultracentrifuge

-

Lysis buffer for immunoblotting

Protocol:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice to allow cells to swell.[18]

-

Lyse the cells by passing them through a Dounce homogenizer or a syringe with a 27-gauge needle.[18]

-

Centrifuge the lysate at a low speed (e.g., 720 x g for 5 minutes) to pellet nuclei and intact cells.[18]

-

Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour) to separate the membrane fraction (pellet, P100) from the cytosolic fraction (supernatant, S100).[1]

-

Carefully collect the supernatant (cytosolic fraction).

-

Resuspend the pellet (membrane fraction) in lysis buffer.

-

Analyze equal protein amounts from both fractions by immunoblotting using Ras isoform-specific antibodies.

Immunoblotting for Phosphorylated ERK and Akt

This method is used to detect the activation state of downstream signaling pathways by measuring the levels of phosphorylated kinases.

Materials:

-

Cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK and Akt overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cells, a hallmark of cellular transformation.

Materials:

-

Agar

-

2X cell culture medium

-

6-well plates

-

Cells to be tested

-

Crystal violet staining solution

Protocol:

-

Prepare a base layer of 0.5-0.6% agar in 1X cell culture medium in each well of a 6-well plate and allow it to solidify.[2][6]

-

Prepare a top layer by mixing a single-cell suspension of the cells to be tested with 0.3-0.4% agar in 1X cell culture medium.

-

Carefully overlay the top agar-cell mixture onto the base layer.[2]

-

Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the cells with fresh medium periodically.[2]

-

After the incubation period, stain the colonies with crystal violet for visualization.[2][7]

-

Count the number of colonies formed in each well.

In Vivo Tumorigenicity Assay in Nude Mice

This assay evaluates the ability of cancer cells to form tumors in an in vivo setting.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Cancer cells to be tested

-

Matrigel (optional, can enhance tumor formation)

-

Syringes and needles

-

Calipers for tumor measurement

Protocol:

-

Harvest and resuspend the cancer cells in sterile PBS or culture medium, with or without Matrigel.

-

Subcutaneously inject a defined number of cells (e.g., 1-5 x 106) into the flank of each nude mouse.[16][19]

-

Monitor the mice regularly for tumor formation and growth.

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = (width)2 x length/2).[16]

-

At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunoblotting).

CRISPR/Cas9-Mediated ICMT Knockout

This protocol outlines the generation of ICMT knockout cell lines to study the effects of ICMT loss of function.

Materials:

-

Target cell line

-

Lentiviral or plasmid-based CRISPR/Cas9 system with a guide RNA (sgRNA) targeting an early exon of the ICMT gene

-

Transfection reagent or viral packaging system

-

Puromycin or other selection agent

-

96-well plates for single-cell cloning

Protocol:

-

Design and clone a specific sgRNA targeting an early exon of the ICMT gene into a Cas9-expressing vector.[15][20]

-

Transfect or transduce the target cells with the CRISPR/Cas9 construct.[15]

-

Select for successfully transfected/transduced cells using the appropriate selection agent (e.g., puromycin).[15]

-

Perform single-cell cloning by limiting dilution or FACS to isolate individual cell clones.[15]

-

Expand the single-cell clones.

-

Verify the knockout of the ICMT gene at the genomic level by sequencing and at the protein level by immunoblotting.[15][20]

Conclusion

Isoprenylcysteine carboxyl methyltransferase plays a fundamental and often isoform-specific role in the post-translational modification, subcellular localization, and signaling of Ras proteins. Its critical function in enabling the membrane association of Ras, particularly NRAS, positions ICMT as a key regulator of Ras-driven cellular processes. The detailed methodologies and quantitative data presented in this technical guide provide a robust framework for researchers and drug development professionals to further investigate the intricate biology of Ras signaling and to evaluate ICMT as a compelling therapeutic target for the treatment of Ras-dependent malignancies. The continued exploration of ICMT's role and the development of potent and specific inhibitors hold significant promise for advancing our understanding of cancer biology and for the development of novel anti-cancer therapies.

References

- 1. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. artscimedia.case.edu [artscimedia.case.edu]

- 3. ortoalresa.com [ortoalresa.com]

- 4. Frontiers | A Comparative Analysis of Individual RAS Mutations in Cancer Biology [frontiersin.org]

- 5. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 6. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. lab.moffitt.org [lab.moffitt.org]

- 8. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]

- 13. Inhibition of isoprenylcysteine carboxylmethyltransferase sensitizes common chemotherapies in cervical cancer via Ras-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Guide for generating single-cell–derived knockout clones in mammalian cell lines using the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 17. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 20. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]

The Critical Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Cellular Membrane Targeting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral endoplasmic reticulum membrane protein that catalyzes the final step in the post-translational modification of a significant class of proteins known as CAAX proteins. This terminal methylation is crucial for the proper subcellular localization and function of numerous signaling proteins, most notably the Ras superfamily of small GTPases. By neutralizing the negative charge of the C-terminal carboxyl group, ICMT-mediated methylation increases the hydrophobicity of these proteins, facilitating their anchoring to the plasma membrane and other cellular membranes. Disruption of ICMT function leads to the mislocalization of its substrates, consequently impairing downstream signaling pathways implicated in cell growth, differentiation, and proliferation. This technical guide provides an in-depth overview of ICMT's function in cell membrane targeting, details key experimental protocols for its study, and presents quantitative data on its activity and impact on protein localization.

The Mechanism of ICMT-Mediated Protein Modification and Membrane Targeting

Proteins destined for modification by ICMT typically possess a C-terminal CAAX motif (where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is any amino acid). These proteins undergo a three-step modification process:

-

Prenylation: A farnesyl or geranylgeranyl isoprenoid lipid is attached to the cysteine residue of the CAAX motif.

-

Proteolysis: The -AAX residues are cleaved by a specific protease, Ras converting enzyme 1 (RCE1).[1]

-

Methylation: ICMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the newly exposed carboxyl group of the S-prenylated cysteine.[1][2]

This final methylation step, catalyzed by ICMT, is critical for the stable association of many of these proteins with the plasma membrane.[3] The neutralization of the carboxyl charge enhances the protein's affinity for the lipid bilayer, ensuring its correct positioning to interact with downstream effectors.[4] The crystal structure of ICMT reveals a unique architecture that accommodates both the hydrophilic SAM cofactor and the lipophilic prenylated substrate within the membrane environment.[2][5]

Key Substrates of ICMT

A wide array of signaling proteins are substrates for ICMT. The most extensively studied of these is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras), which are central regulators of cell growth and proliferation.[6] Other important substrates include Rho family GTPases (e.g., RhoA, Rac1), which are involved in cytoskeleton organization and cell motility, and the gamma subunit of heterotrimeric G proteins.[7][8]

Quantitative Analysis of ICMT Function

The enzymatic activity of ICMT and the consequences of its inhibition on protein localization have been quantitatively assessed in numerous studies.

Table 1: Kinetic Parameters of Human ICMT

| Substrate | Km (µM) | Vmax (pmol/min/mg) | Kcat (min-1) | Reference |

| Biotin-S-farnesyl-L-cysteine (BFC) | 2.1 ± 0.4 | Not Reported | Not Reported | [9] |

| Farnesylated, Rce1-proteolyzed K-Ras | 2.1 | Not Reported | Not Reported | [9] |

| N-acetyl-S-farnesyl-L-cysteine (AFC) | ~20 | Not Reported | Not Reported | [9] |

Table 2: Substrate Specificity and Inhibition Constants for Yeast and Human ICMT

| Compound | Enzyme | Activity/Inhibition | Ki / KIC / KIU (µM) | Reference |

| Compound 3 | Yeast Icmt | Competitive Inhibitor | KI = 17.1 ± 1.7 | [10] |

| Compound 4 | Yeast Icmt | Mixed-type Inhibitor | KIC = 35.4 ± 3.4, KIU = 614.4 ± 148 | [10] |

| Compound 4 | Human Icmt | Mixed-type Inhibitor | KIC = 119.3 ± 18.1, KIU = 377.2 ± 42.5 | [10] |

Signaling Pathways Regulated by ICMT-Dependent Protein Targeting

The proper membrane localization of ICMT substrates is essential for the activation of critical downstream signaling pathways. The mislocalization of Ras, for instance, due to ICMT inhibition, disrupts its ability to engage with and activate its effectors.[11][12]

The Ras/Raf/MEK/ERK Pathway

Upon growth factor stimulation, receptor tyrosine kinases (RTKs) recruit adaptor proteins that facilitate the activation of Ras at the plasma membrane.[13] Membrane-bound Ras-GTP then recruits and activates Raf kinases, initiating a phosphorylation cascade through MEK and ERK, which ultimately leads to the regulation of gene expression related to cell proliferation, differentiation, and survival.[13]

The PI3K/AKT/mTOR Pathway

Active, membrane-localized Ras can also activate phosphatidylinositol 3-kinase (PI3K).[14][15] PI3K then phosphorylates PIP2 to generate PIP3, which serves as a docking site for PDK1 and AKT.[15] This leads to the activation of AKT, which in turn phosphorylates a variety of downstream targets, including mTOR, to regulate cell survival, growth, and metabolism.[14][15]

Experimental Protocols

In Vitro ICMT Methylation Assay

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to a prenylated substrate.[16][17]

Materials:

-

Purified or recombinant ICMT

-

Prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)

-

S-adenosyl-L-[methyl-³H]-methionine

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, prenylated substrate, and S-adenosyl-L-[methyl-³H]-methionine.

-

Initiate the reaction by adding the ICMT enzyme preparation.

-

Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding a strong acid (e.g., 1 M HCl in methanol).

-

Extract the methylated product using an organic solvent (e.g., heptane).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

Membrane Fractionation for Protein Localization Analysis

This protocol separates cellular components to determine the subcellular localization of a protein of interest.[18][19][20]

Materials:

-

Cultured cells

-

Hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM KCl, 1.5 mM MgCl₂, with protease inhibitors)

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to allow cells to swell.

-

Lyse the cells using a Dounce homogenizer.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the microsomal membrane fraction.

-

The final supernatant contains the cytosolic fraction.

-

Analyze the protein content of each fraction by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.

Immunofluorescence Microscopy for Visualizing Protein Localization

This technique uses fluorescently labeled antibodies to visualize the subcellular localization of a target protein in fixed cells.[4][21][22][23][24]

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% bovine serum albumin)

-

Primary antibody against the protein of interest

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

Procedure:

-

Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides using mounting medium containing DAPI to stain the nuclei.

-

Visualize the protein localization using a fluorescence or confocal microscope.

Conclusion and Future Directions

Isoprenylcysteine carboxyl methyltransferase plays a pivotal role in the proper targeting of a multitude of key signaling proteins to cellular membranes. Its function is essential for the integrity of numerous signaling pathways that control fundamental cellular processes. The misregulation of ICMT activity has been implicated in various diseases, including cancer and progeria, making it an attractive target for therapeutic intervention.[7][25] Further research into the specific substrates of ICMT and the development of highly selective inhibitors will continue to be a promising avenue for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of ICMT in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeted inactivation of the isoprenylcysteine carboxyl methyltransferase gene causes mislocalization of K-Ras in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdanderson.org [mdanderson.org]

- 18. Subcellular fractionation protocol [abcam.com]

- 19. genetex.com [genetex.com]

- 20. Crude Membrane Fractionation of Cultured Cells [protocols.io]

- 21. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tips for Immunofluorescence Protocols [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

- 24. usbio.net [usbio.net]

- 25. benthamdirect.com [benthamdirect.com]

The Intricate Crosstalk Between ICMT and p53: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the critical link between Isoprenylcysteine Carboxyl Methyltransferase (ICMT) and the p53 tumor suppressor pathway. The p53 protein, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1] Recent evidence has unveiled a complex regulatory relationship with ICMT, an enzyme responsible for the final step in post-translational modification of a class of proteins known as CAAX proteins.[2][3] This guide will delve into the molecular mechanisms governing their interaction, the downstream consequences for cell signaling and tumorigenesis, and detailed experimental protocols for investigating this pathway. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on oncology and cell signaling.

Introduction: The Intersection of a Key Enzyme and a Master Tumor Suppressor

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a crucial enzyme that catalyzes the carboxylmethylation of isoprenylated proteins, a post-translational modification essential for their proper function and subcellular localization.[4] Many of these ICMT substrates, including members of the RAS and RHO families of small GTPases, are well-established drivers of oncogenesis.[5] The tumor suppressor protein p53, on the other hand, is a transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence to prevent the proliferation of damaged cells.[6]

The intersection of these two pathways has emerged as a significant area of cancer research. It is now understood that the expression and activity of ICMT are intricately regulated by the status of the p53 protein, with wild-type (WT) and mutant forms of p53 exerting opposing effects.[2][3] This differential regulation has profound implications for tumor progression and presents novel therapeutic opportunities.

The Regulatory Dance: p53's Control Over ICMT Expression

The expression of the ICMT gene is a key point of convergence for the ICMT and p53 pathways. The tumor suppressor p53, in its wild-type form, acts as a transcriptional repressor of ICMT. Conversely, various cancer-associated p53 mutants have been shown to upregulate ICMT expression, thereby promoting a more aggressive tumor phenotype.[2][5]

Wild-Type p53: A Repressor of ICMT

Wild-type p53 directly binds to a specific region within the ICMT promoter to suppress its transcription.[2] This repressive action is a component of its tumor-suppressive function, as it limits the post-translational modification of key oncoproteins.

Mutant p53: An Inducer of ICMT

In contrast to its wild-type counterpart, mutant p53 can enhance the transcription of ICMT.[5][7] This gain-of-function activity contributes to the oncogenic properties of mutant p53, leading to increased levels of ICMT and consequently, the enhanced activity of its pro-tumorigenic substrates.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the ICMT-p53 link.

| Parameter | Condition | Observation | Cell Line/Model | Reference |

| ICMT mRNA Levels | Transfection with WT p53 | Significant reduction | H1299 (p53 null) | [2] |

| ICMT Protein Levels | Transfection with WT p53 | Reduction | H1299 (p53 null) | [2] |

| ICMT mRNA Levels | Tumors with mutant p53 | Significantly higher | Breast and Lung Cancer Datasets | [2][3] |

| ICMT Promoter Activity | Co-transfection with WT p53 | Repression | Cancer cell lines | [2][8] |

| ICMT Promoter Activity | Co-transfection with mutant p53 | Positive effect | Cancer cell lines | [2][8] |

Table 1: Regulation of ICMT Expression by p53 Status

| Parameter | Condition | Observation | Cell Line/Model | Reference |

| Cell Viability | Treatment with ICMT inhibitor (cysmethynil) | Dose-dependent decrease | MiaPaCa2, AsPC-1, PANC-1, etc. (Pancreatic Cancer) | [3][9] |

| Apoptosis (Sub-G1 population) | Treatment with ICMT inhibitor (cysmethynil) | Significant increase | MiaPaCa2 (Pancreatic Cancer) | [3] |

| Tumor Growth | ICMT knockdown | Inhibition | MiaPaCa2 Xenograft | [9] |

| Metastasis-free Survival | Low p53 and low ICMT expression | Significantly increased | Breast Cancer Dataset | [2][3] |

| Overall Survival | High ICMT expression | Decreased | Lung Cancer Dataset | [2] |

Table 2: Effects of ICMT Modulation on Cancer Phenotypes

Signaling Pathways and Logical Relationships

The interplay between ICMT and p53 influences critical downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships.

Transcriptional Regulation of ICMT by p53

Caption: Transcriptional control of ICMT by WT and mutant p53.

Downstream Effects of ICMT and its Link to p53-Mediated Tumorigenesis

Caption: ICMT's role in downstream signaling and tumorigenesis.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the ICMT-p53 relationship.

Luciferase Reporter Assay for ICMT Promoter Activity

This assay is used to quantify the effect of WT and mutant p53 on the transcriptional activity of the ICMT promoter.

Materials:

-

pGL3-basic vector (or similar luciferase reporter vector)

-

ICMT promoter fragments

-

Expression vectors for WT and mutant p53 (e.g., pcDNA3)

-

p53-null cell line (e.g., H1299)

-

Lipofectamine 2000 (or similar transfection reagent)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Construct Reporter Plasmids: Clone the ICMT promoter region of interest (e.g., -209 to -14 region for WT p53 binding) into the pGL3-basic vector upstream of the luciferase gene.[2]

-

Cell Seeding: Seed H1299 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the ICMT promoter-luciferase construct, a Renilla luciferase control vector (for normalization), and either an empty vector, a WT p53 expression vector, or a mutant p53 expression vector using Lipofectamine 2000 according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24-48 hours post-transfection.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the relative luciferase units (RLU) of the p53-transfected cells to the empty vector control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if p53 directly binds to the ICMT promoter in vivo.

Materials:

-

Cancer cell lines expressing WT or mutant p53

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis buffer

-

Sonication equipment

-

Anti-p53 antibody (and IgG control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

PCR primers for the ICMT promoter and a negative control region

-

qPCR machine

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-p53 antibody or a non-specific IgG control overnight.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the putative p53 binding site in the ICMT promoter. A region of the genome not expected to bind p53 should be used as a negative control.

-

Data Analysis: Calculate the enrichment of the ICMT promoter DNA in the p53 immunoprecipitation relative to the IgG control.

Quantitative Real-Time PCR (qRT-PCR) for ICMT mRNA Expression

This technique is used to measure the relative levels of ICMT mRNA in cells with different p53 statuses.

Materials:

-

RNA extraction kit

-

Reverse transcriptase

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for ICMT and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR machine

Protocol:

-

RNA Extraction: Isolate total RNA from cells of interest using a commercial kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction with SYBR Green or a TaqMan probe, primers for ICMT and the housekeeping gene, and the synthesized cDNA.

-

Thermocycling: Run the qPCR reaction on a real-time PCR machine.

-

Data Analysis: Determine the cycle threshold (Ct) values for ICMT and the housekeeping gene. Calculate the relative expression of ICMT using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control condition.

Western Blot for ICMT and p53 Protein Levels

Western blotting is used to detect and quantify the protein levels of ICMT and p53.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ICMT, p53, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer and quantify the protein concentration.

-

SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ICMT, p53, and the loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Wash the membrane again and apply a chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of ICMT and p53 to the loading control.

Conclusion and Future Directions

The intricate relationship between ICMT and the p53 tumor suppressor pathway provides a compelling narrative of how a single enzyme's regulation can have profound consequences for cancer development and progression. The opposing effects of wild-type and mutant p53 on ICMT expression highlight a critical mechanism by which p53 mutations can contribute to a more aggressive oncogenic phenotype.[2][3] Furthermore, the dependence of certain cancers on ICMT activity for the function of key oncoproteins presents a promising avenue for therapeutic intervention.

Future research should focus on further elucidating the downstream signaling networks affected by the ICMT-p53 axis. Identifying the full spectrum of ICMT substrates that are critical for p53-mutant-driven tumorigenesis could reveal novel therapeutic targets. Additionally, the development of more potent and specific ICMT inhibitors holds great promise for the treatment of cancers with specific p53 mutations. A deeper understanding of this crosstalk will undoubtedly pave the way for innovative strategies to combat cancer.

References

- 1. Overexpression of PRMT5 Promotes Tumor Cell Growth and Is Associated with Poor Disease Prognosis in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Isoprenylcysteine Carboxylmethyltransferase Induces Cell-Cycle Arrest and Apoptosis through p21 and p21-Regulated BNIP3 Induction in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three optimized assays for the evaluation of compounds that can rescue p53 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer-associated p53 tetramerization domain mutants: quantitative analysis reveals a low threshold for tumor suppressor inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Beyond Oncogenesis: An In-depth Technical Guide to the Multifaceted Roles of ICMT in Cellular Processes

For Immediate Release

A comprehensive technical guide released today sheds new light on the diverse and critical roles of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in a range of cellular processes that extend far beyond its established involvement in cancer. This whitepaper, intended for researchers, scientists, and professionals in drug development, consolidates current understanding, presents key quantitative data, details experimental methodologies, and provides novel visual representations of ICMT-mediated signaling pathways.

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of a group of proteins known as CAAX proteins, which includes the Ras superfamily of small GTPases. This methylation is crucial for the proper localization and function of these proteins, many of which are key signaling molecules. While the role of ICMT in promoting the oncogenic activity of Ras has been extensively studied, its involvement in other fundamental cellular processes is an emerging area of significant research interest.

This guide explores the intricate functions of ICMT in inflammation, endothelial cell biology, apoptosis, DNA damage repair, cellular metabolism, and senescence, providing a valuable resource for the scientific community to explore novel therapeutic avenues for a variety of diseases.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating the non-cancer-related roles of ICMT. This data provides a clear and comparative overview of ICMT's impact on different cellular functions.

| Cellular Process | Model System | Key Finding | Quantitative Change | Reference |

| Inflammation | Mouse Macrophages | Upregulation of ICMT mRNA by TLR ligands | Significant increase upon treatment with LPS, pam3CSK, and Poly(I:C) | [1] |

| Mouse Models | Increased ICMT protein in inflammatory conditions | Upregulated in colitis, gastritis, and hepatitis models | [1] | |

| RAW264.7 Cells | Inhibition of ICMT reduces inflammatory gene expression | CyM and MTPA diminished expression of COX-2, TNF-α, IL-1β, and IL-6 | [2] | |

| Endothelial Cell Function | Bovine Pulmonary Artery Endothelial Cells (PAECs) | ICMT overexpression increases RhoA activity | Increased membrane-bound RhoA and RhoA activity | [3] |

| PAECs | ICMT overexpression enhances monolayer permeability | Resulted in intercellular gap formation and enhanced permeability | [3] | |

| Endothelial Cells | ICMT inhibition induces apoptosis | Ado/HC treatment caused apoptosis | [4] | |

| Apoptosis | Endothelial Cells | ICMT inhibition decreases Ras activity | Decreased levels of activated GTP-bound Ras | [4] |

| Pulmonary Artery Endothelial Cells (PAEC) | ICMT inhibition alters GRP94 protein levels | Significantly diminished upon 18h AGGC exposure | [5] | |

| DNA Damage Repair | Icmt−/− Cells | Increased DNA damage and apoptosis | Elevated p-γH2AX and cleaved caspase 7 | [6] |

| Breast Cancer Cells | ICMT inhibition causes G2/M cell cycle arrest | Increased pCDC2(Thr15) and cyclin B1 levels | [6] | |

| Cellular Metabolism | Multiple Cancer Cell Lines | ICMT inhibition reduces mitochondrial respiration | Decreased function of mitochondrial complex I, II, and III | [7] |

| Multiple Cancer Cell Lines | ICMT inhibition decreases cellular ATP | Depleted critical tricarboxylic acid cycle metabolites | [7] | |

| Cellular Senescence | Hutchinson-Gilford Progeria Syndrome (HGPS) Cells | ICMT inhibitor C75 delays senescence | Stimulates proliferation of late-passage HGPS cells | [8][9] |

| HGPS Mice | Knockout of Icmt improves survival | Restores vascular smooth muscle cell numbers in the aorta | [10] |

Key Signaling Pathways

ICMT plays a pivotal role in modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Caption: ICMT-mediated Ras methylation in TLR signaling.

Caption: ICMT's role in endothelial cell apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying ICMT's function. These protocols are adapted from established methods and should be optimized for specific experimental conditions.

ICMT Activity Assay (Colorimetric)

This assay measures the enzymatic activity of ICMT by detecting the transfer of a methyl group from a donor to a substrate.

-

Principle: A colorimetric assay where the activity of Complex I (NADH:ubiquinone oxidoreductase) is determined by the change in absorbance of a dye that acts as a terminal electron acceptor. Specific ICMT activity is determined by subtracting the activity in the presence of an ICMT inhibitor.

-

Materials:

-

Isolated mitochondria or cell lysates

-

ICMT Assay Buffer

-

NADH

-

Decylubiquinone

-

Complex I Dye

-

ICMT Inhibitor (e.g., Cysmethynil or MTPA)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare mitochondrial or cell lysates. Protein concentration should be determined.

-

Prepare reaction mixes with and without the ICMT inhibitor.

-

Add samples to the wells.

-

Initiate the reaction by adding NADH.

-

Measure the absorbance at 600 nm in kinetic mode at 30-second intervals.

-

Calculate specific ICMT activity by subtracting the rate of the inhibited reaction from the total reaction rate.

-

CRISPR-Cas9 Mediated Knockout of ICMT

This protocol outlines the generation of ICMT knockout cell lines to study the loss-of-function phenotypes.

-

Principle: The CRISPR-Cas9 system is used to create a double-strand break in the ICMT gene, which is then repaired by non-homologous end joining, often resulting in a frameshift mutation and a non-functional protein.

-

Materials:

-

Target cell line

-

sgRNA targeting ICMT

-

Cas9 nuclease expression vector

-

Transfection reagent

-

Puromycin or other selection agent

-

Single-cell cloning supplies

-

Genomic DNA extraction kit

-

PCR reagents

-

Sanger sequencing reagents

-

-

Procedure:

-

Design and clone sgRNAs targeting an early exon of the ICMT gene.

-

Co-transfect the sgRNA and Cas9 expression vectors into the target cells.

-

Select for transfected cells using the appropriate antibiotic.

-

Isolate single-cell clones by limiting dilution.

-

Expand the clones and extract genomic DNA.

-

PCR amplify the targeted region of the ICMT gene.

-

Sequence the PCR products to identify clones with frameshift mutations.

-

Confirm the absence of ICMT protein expression by Western blot.

-

Western Blot Analysis of ICMT-Related Signaling

This method is used to detect the expression and phosphorylation status of proteins in ICMT-mediated signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the target proteins.

-

Materials:

-

Cell lysates

-

Phosphatase and protease inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-ICMT, anti-phospho-IRAK, anti-phospho-MAPK, anti-total-Ras)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare cell lysates in a buffer containing phosphatase and protease inhibitors.

-

Determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system. For phosphorylated proteins, it is crucial to normalize to the total protein levels.

-

Endothelial Cell Permeability Assay (Transwell)

This assay measures the integrity of an endothelial cell monolayer.

-

Principle: Endothelial cells are grown on a porous membrane in a Transwell insert. The permeability is determined by measuring the passage of a tracer molecule (e.g., FITC-dextran) from the upper to the lower chamber.

-

Materials:

-

Endothelial cells

-

Transwell inserts

-

FITC-dextran

-

Fluorometer

-

-

Procedure:

-

Seed endothelial cells onto the Transwell inserts and grow to confluence.

-

Treat the cells with the experimental compound (e.g., an ICMT inhibitor).

-

Add FITC-dextran to the upper chamber.

-

At various time points, collect samples from the lower chamber.

-

Measure the fluorescence of the samples to determine the amount of FITC-dextran that has passed through the monolayer.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the role of ICMT in a cellular process.

Caption: A generalized workflow for studying ICMT function.

Conclusion

The expanding body of research clearly indicates that ICMT is a critical regulator of a wide array of cellular processes beyond its role in cancer. Its involvement in inflammation, endothelial function, and other fundamental biological pathways highlights its potential as a therapeutic target for a diverse range of human diseases. This technical guide provides a foundational resource for researchers to delve deeper into the multifaceted world of ICMT, fostering further investigation and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring the Permeability of Endothelial Cell Monolayers: Teaching New Tricks to an Old Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness | Scilit [scilit.com]

- 7. Video: Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles [jove.com]

- 8. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single cell DNA damage/repair assay using HaloChip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2.4. Assessment of Endothelial Toxicity [bio-protocol.org]

Discovery and Initial Characterization of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "Icmt-IN-39" is not publicly available at the time of this writing. This document provides a comprehensive overview of a well-characterized Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitor, cysmethynil, as a representative example to illustrate the discovery and characterization process for this class of molecules.

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of many cellular proteins, including the Ras superfamily of small GTPases.[1][2][3] These proteins play a central role in signal transduction pathways that control cell growth, differentiation, and survival. The activity of Ras proteins is dependent on their proper localization to the plasma membrane, a process that involves a series of modifications, with the final step being methylation by Icmt.[4] Inhibition of Icmt has emerged as a promising therapeutic strategy, particularly in oncology, as it can disrupt the function of oncogenic Ras proteins.[1][4] This guide details the discovery and initial characterization of indole-based Icmt inhibitors, using cysmethynil as a primary example.

Discovery of Icmt Inhibitors

The identification of small molecule inhibitors of Icmt has been a significant focus of research. High-throughput screening of chemical libraries has been a fruitful approach, leading to the discovery of various inhibitor scaffolds.

High-Throughput Screening:

Cysmethynil, a potent, cell-active inhibitor of Icmt, was identified from a chemical library containing 10,000 compounds.[1] The screening process typically involves an in vitro assay to measure the enzymatic activity of Icmt in the presence of test compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data for the Icmt inhibitor cysmethynil.

| Parameter | Value | Description |

| Ki | 2.39 ± 0.02 µM | Dissociation constant of the initial enzyme-inhibitor complex.[2][3] |

| Ki * | 0.14 ± 0.01 µM | Overall dissociation constant of the inhibitor for the final enzyme-inhibitor complex.[2][3] |

Table 1: Kinetic Parameters of Cysmethynil against Icmt.

| Cell Line | Effect | Reference |

| Mouse Embryonic Fibroblasts | Inhibition of cell growth. | [1] |

| Human Colon Cancer Cell Line | Blocks anchorage-independent growth. | [2] |

| HepG2 and PC3 cells | Induction of cell cycle arrest and inhibition of anchorage-independent growth (by a cysmethynil derivative, compound 8.12).[4] |

Table 2: Cellular Effects of Icmt Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the validation and further development of enzyme inhibitors.

In Vitro Icmt Inhibition Assay:

-

Enzyme Preparation: Recombinant Icmt is purified from a suitable expression system (e.g., E. coli or insect cells).

-

Substrate Preparation: The substrates for the reaction are an isoprenylated cysteine-containing peptide (e.g., N-acetyl-S-farnesyl-L-cysteine) and the methyl donor, S-adenosyl-L-methionine (AdoMet), which is often radiolabeled (e.g., [³H]AdoMet).

-

Reaction: The enzyme, substrates, and varying concentrations of the test inhibitor are incubated in a suitable buffer system.

-

Detection: The transfer of the radiolabeled methyl group to the isoprenylcysteine substrate is quantified. This can be done by methods such as scintillation counting after separation of the methylated product from the unreacted [³H]AdoMet.

-

Data Analysis: The concentration of inhibitor that causes 50% inhibition of Icmt activity (IC₅₀) is determined by plotting the enzyme activity against the inhibitor concentration. Kinetic parameters like Ki can be determined through further kinetic studies, such as Lineweaver-Burk plots.[2][3]

Cell-Based Assays:

-

Cell Culture: Cancer cell lines of interest are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of the Icmt inhibitor for a specified period.

-

Cell Viability/Proliferation Assay: The effect of the inhibitor on cell growth is assessed using assays such as MTT, XTT, or direct cell counting.

-

Anchorage-Independent Growth Assay: The ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, is assessed by culturing the cells in a soft agar matrix in the presence of the inhibitor. Colony formation is monitored and quantified.[2]

-

Cell Cycle Analysis: To determine if the inhibitor induces cell cycle arrest, treated cells are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry.[4]

-

Western Blot Analysis: To assess the impact on downstream signaling pathways, protein lysates from treated cells are analyzed by Western blotting using antibodies against key signaling proteins (e.g., phosphorylated forms of MAPK and Akt).[1][5]

Signaling Pathways and Mechanisms of Action

Icmt inhibition primarily affects the Ras signaling pathway by preventing the final step in Ras processing, which is necessary for its proper membrane localization and function.[1]

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

Methodological & Application

Application Notes and Protocols for Icmt-IN-39: An Investigational ICMT Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Icmt-IN-39 is an experimental inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is the enzyme responsible for the final step in the post-translational modification of CaaX-containing proteins, a process known as prenylation.[1][2] This methylation is crucial for the proper subcellular localization and function of numerous signaling proteins, including members of the Ras superfamily of small GTPases.[1][3] Dysregulation of Ras signaling is a hallmark of many cancers, making ICMT an attractive therapeutic target.[3][4][5] Inhibition of ICMT has been shown to disrupt Ras membrane association, leading to reduced signaling through downstream pathways such as the MAPK (Ras-Raf-MEK-ERK) cascade.[3][6] Consequently, ICMT inhibition can lead to cell-cycle arrest, apoptosis, and reduced cell migration and invasion in cancer cells.[1][2][6][7]

These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of ICMT. By blocking the carboxylmethylation of prenylated proteins like KRAS, this compound disrupts their proper localization to the plasma membrane, thereby attenuating downstream oncogenic signaling.[3] This leads to a reduction in proliferative signals and can induce apoptosis in cancer cells dependent on these pathways.

Data Presentation

Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h | Max Inhibition (%) |

| MiaPaCa-2 | Pancreatic | 0.85 | 92% |

| AsPC-1 | Pancreatic | 1.2 | 88% |

| HCT116 | Colorectal | 2.5 | 85% |

| A549 | Lung | 5.1 | 75% |

| MCF7 | Breast | 8.3 | 65% |

Table 2: Cell Cycle Analysis of MiaPaCa-2 Cells Treated with this compound for 48 hours

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle (0.1% DMSO) | 45.2% | 35.1% | 19.7% |

| This compound (1 µM) | 68.5% | 15.3% | 16.2% |

| This compound (5 µM) | 75.1% | 8.9% | 16.0% |

Table 3: Apoptosis Induction in AsPC-1 Cells Treated with this compound for 72 hours

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle (0.1% DMSO) | 4.2% | 2.1% |

| This compound (2 µM) | 25.8% | 10.5% |

| This compound (10 µM) | 42.1% | 18.3% |

Experimental Protocols

General Experimental Workflow

Protocol 1: Cell Viability Assay (IC50 Determination)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add 100 µL of the cell viability reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., 1x and 5x the IC50 value) and a vehicle control for 48 hours.

-

Harvest the cells by trypsinization and collect them in a centrifuge tube.

-

Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at desired concentrations for 72 hours.

-

Harvest both adherent and floating cells and collect them in a centrifuge tube.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoprenylcysteine carboxylmethyltransferase deficiency exacerbates KRAS-driven pancreatic neoplasia via Notch suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of KRAS Genetic Interactions on Outcomes in Cancers of the Lung, Pancreas, and Colorectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 7. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Icmt-IN-39 in Cell Culture Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-39 is a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in the post-translational modification of various proteins, including the oncogenic Ras family of small GTPases.[1] The prenylation and subsequent methylation of these proteins are essential for their proper subcellular localization and function. By inhibiting ICMT, this compound disrupts these processes, leading to the mislocalization and inactivation of key signaling proteins. This disruption interferes with critical cellular processes, including cell proliferation, survival, and DNA damage repair, making this compound a promising candidate for investigation in cancer research and drug development.

The primary mechanism of action of ICMT inhibitors involves the suppression of the Ras-MAPK signaling pathway.[2][3][4] Ras proteins, when activated, initiate a phosphorylation cascade that includes RAF, MEK, and ERK.[5] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus and regulates the transcription of genes involved in cell cycle progression and proliferation. Inhibition of ICMT prevents the final maturation step of Ras proteins, leading to their inability to anchor to the plasma membrane and effectively transmit downstream signals. This results in reduced ERK phosphorylation and, consequently, inhibition of cell proliferation.[2][4]

These application notes provide detailed protocols for utilizing this compound in cell culture-based proliferation assays, specifically the MTT assay. The provided data, based on studies with similar ICMT inhibitors, serves as a guide for expected outcomes and experimental design.

Data Presentation

The following table summarizes the anti-proliferative activity of an ICMT inhibitor, cysmethynil, against a panel of human pancreatic cancer cell lines. This data is presented as a representative example of the expected efficacy of ICMT inhibitors. Researchers should generate their own dose-response curves and IC50 values for this compound in their cell lines of interest.

| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |

| MiaPaCa-2 | Pancreatic Cancer | ~22.5 |

| AsPC-1 | Pancreatic Cancer | ~25 |

| PANC-1 | Pancreatic Cancer | ~27.5 |

| BxPC-3 | Pancreatic Cancer | ~30 |

| PANC-10.05 | Pancreatic Cancer | ~25 |

| CAPAN-2 | Pancreatic Cancer | ~27.5 |

| HPAF-II | Pancreatic Cancer | ~22.5 |

| Data is representative of ICMT inhibitors and is based on published results for cysmethynil.[1] |

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Assessing ICMT Activity Following Icmt-IN-39 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a class of proteins known as CAAX proteins. This modification is the final step in a three-part process, following prenylation and proteolytic cleavage, and is essential for the proper subcellular localization and function of these proteins. Many of these CAAX proteins, including members of the Ras superfamily of small GTPases, are key regulators of cellular signaling pathways that control cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making ICMT a compelling target for therapeutic intervention.

Icmt-IN-39 is a potent inhibitor of ICMT with a reported IC50 of 0.031 μM.[1][2] By blocking ICMT activity, this compound can disrupt the function of key signaling proteins like Ras, leading to downstream effects such as inhibition of cell proliferation and induction of apoptosis.[3][4] These application notes provide a comprehensive guide to assessing the activity and downstream cellular effects of this compound treatment.

Mechanism of Action of ICMT and its Inhibition

ICMT is an integral membrane protein located in the endoplasmic reticulum.[5] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the carboxyl group of a C-terminal prenylated cysteine residue on its substrate proteins.[6][7] This methylation neutralizes the negative charge of the carboxylate, increasing the hydrophobicity of the C-terminus and facilitating its anchoring to cellular membranes.

Inhibition of ICMT by small molecules like this compound or the well-characterized inhibitor cysmethynil prevents this crucial methylation step.[3][8] This leads to the mislocalization of CAAX proteins, such as Ras, preventing their association with the plasma membrane where they would typically engage with downstream effector proteins.[7][9] The disruption of these signaling cascades, including the MAPK and Akt pathways, can ultimately lead to anti-proliferative and pro-apoptotic effects in cancer cells.[5][10]

Data Presentation

The following tables summarize key quantitative data related to ICMT inhibitors and their effects.

Table 1: Potency of ICMT Inhibitors

| Inhibitor | IC50 (μM) | Target | Reference |

| This compound | 0.031 | ICMT | [1][2] |

| Cysmethynil | 2.4 | ICMT | [8] |

Table 2: Cellular Effects of ICMT Inhibition with Cysmethynil

| Cell Line | Treatment Concentration | Effect | Reference |

| PC3 (Prostate Cancer) | 20-30 μM | Dose- and time-dependent reduction in cell viability | [8] |

| PC3 (Prostate Cancer) | 25 μM | G1 cell cycle arrest and induction of autophagy | [11] |

| Icmt+/+ MEFs | 30 μM | 100% inhibition of proliferation | [11] |

| DKOB8 (Colon Cancer) | 20 μM | >90% prevention of anchorage-independent growth | [11] |

| Multiple Pancreatic Cancer Cell Lines | Varies | Increased levels of p21, cleaved PARP, and caspase-7 | [4] |

| Breast Cancer Cells | Varies | Accumulation of DNA damage, cell cycle arrest, and apoptosis | [10] |

Experimental Protocols

Here we provide detailed methodologies for key experiments to assess ICMT activity after this compound treatment.

Protocol 1: In Vitro ICMT Enzyme Activity Assay

This protocol describes a radiometric assay to directly measure the enzymatic activity of ICMT in the presence of an inhibitor.

Materials:

-

Microsomal preparations containing ICMT

-

N-acetyl-S-farnesyl-L-cysteine (AFC) or other prenylated cysteine substrate

-

[³H]S-adenosyl-L-methionine ([³H]AdoMet)

-

This compound or other ICMT inhibitor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, microsomal membranes, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate AFC and [³H]AdoMet.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an acidic solution (e.g., 1 M HCl in ethanol).

-

Extract the methylated product by adding an organic solvent (e.g., heptane).

-

Vortex and centrifuge to separate the phases.

-

Transfer an aliquot of the organic phase to a scintillation vial containing scintillation cocktail.

-

Quantify the amount of incorporated [³H]methyl group using a scintillation counter.

-

Calculate the percentage of ICMT inhibition at each concentration of this compound relative to the vehicle control.

Protocol 2: Cell-Based Ras Localization Assay

This protocol assesses the effect of ICMT inhibition on the subcellular localization of Ras.

Materials:

-

Cancer cell line (e.g., HeLa, Cos-7)

-

Expression vector for a fluorescently tagged Ras protein (e.g., GFP-H-Ras)

-

Lipofectamine or other transfection reagent

-

This compound